
4-N,2,5-trimethylpyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N,2,5-trimethylpyridine-3,4-diamine, also known as TPD, is a heterocyclic compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyridine and has a molecular formula of C9H13N3. TPD has been used in various fields such as organic chemistry, materials science, and biochemistry.
Mecanismo De Acción
4-N,2,5-trimethylpyridine-3,4-diamine has been shown to have a mechanism of action that involves the interaction with proteins and other biomolecules. This compound has been shown to interact with proteins such as bovine serum albumin and lysozyme, which can lead to changes in their structure and function. This compound has also been shown to interact with DNA, which can lead to changes in its structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects that are dependent on its concentration and the type of biomolecule it interacts with. This compound has been shown to have antioxidant properties, which can protect cells from damage caused by reactive oxygen species. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-N,2,5-trimethylpyridine-3,4-diamine has several advantages and limitations for lab experiments. One advantage of this compound is its unique properties, which make it useful in various fields such as organic chemistry and materials science. Another advantage of this compound is its availability, as it can be synthesized through several methods. One limitation of this compound is its toxicity, as it can be harmful if ingested or inhaled. Another limitation of this compound is its stability, as it can degrade over time if not stored properly.
Direcciones Futuras
There are several future directions for the use of 4-N,2,5-trimethylpyridine-3,4-diamine in scientific research. One direction is the synthesis of new metal complexes using this compound as a ligand, which can lead to the development of new catalysts and other materials. Another direction is the use of this compound in the synthesis of new organic semiconductors, which can lead to the development of new electronic devices. Another direction is the use of this compound in the synthesis of new polymers, which can lead to the development of new materials for various applications.
Métodos De Síntesis
4-N,2,5-trimethylpyridine-3,4-diamine can be synthesized through several methods, including the Pinner reaction, the Skraup reaction, and the Bischler-Napieralski reaction. The Pinner reaction involves the reaction of 2,5-dimethylpyridine with acetic anhydride and hydrogen chloride. The Skraup reaction involves the reaction of aniline, glycerol, and sulfuric acid with 2,5-dimethylpyridine. The Bischler-Napieralski reaction involves the reaction of 2,5-dimethylpyridine with ethyl glyoxalate and sulfuric acid.
Aplicaciones Científicas De Investigación
4-N,2,5-trimethylpyridine-3,4-diamine has been widely used in scientific research due to its unique properties. This compound has been used as a ligand in the synthesis of metal complexes, which have been used in catalysis and other applications. This compound has also been used in the synthesis of organic semiconductors, which have been used in electronic devices such as solar cells and transistors. This compound has been used as a dopant in the synthesis of polymers, which have been used in various applications such as sensors and actuators.
Propiedades
| 193690-64-1 | |
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
4-N,2,5-trimethylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H13N3/c1-5-4-11-6(2)7(9)8(5)10-3/h4H,9H2,1-3H3,(H,10,11) |
Clave InChI |
XSFXECSSLNWVRG-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1NC)N)C |
SMILES canónico |
CC1=CN=C(C(=C1NC)N)C |
Sinónimos |
3,4-Pyridinediamine, N4,2,5-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


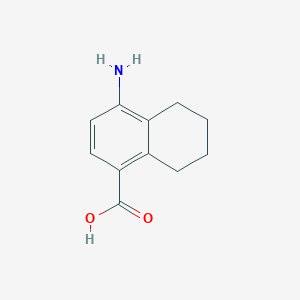
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)

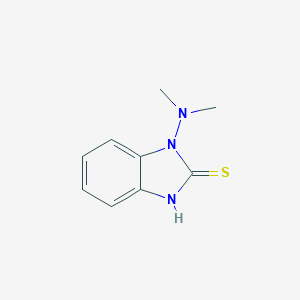

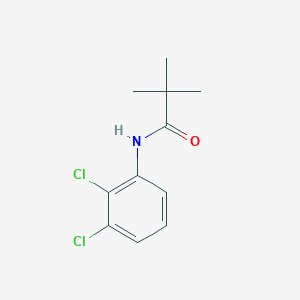
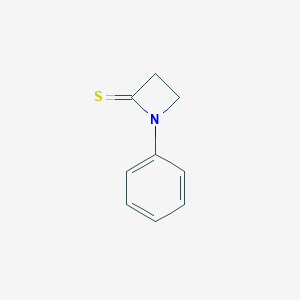
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
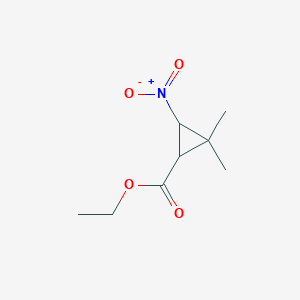
![Methyl 3-[(2-methoxy-2-oxoethyl)thio]-3-(2-thienyl)propanoate](/img/structure/B64382.png)
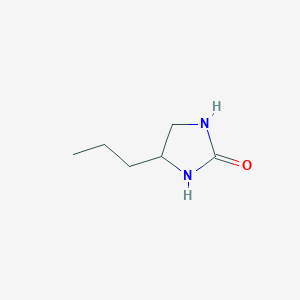
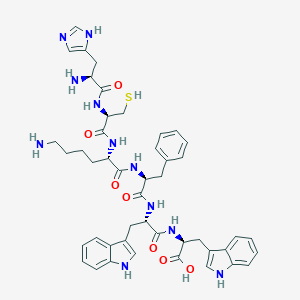
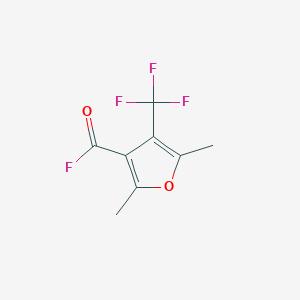
![4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B64394.png)
